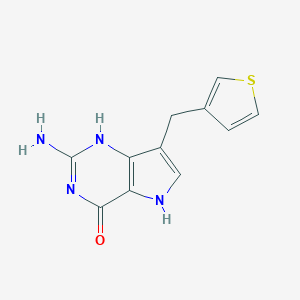
9-Deaza-9-(3-thienylmethyl)guanine
Beschreibung
9-Deaza-9-(3-thienylmethyl)guanine is a synthetic nucleoside analog designed to inhibit purine nucleoside phosphorylase (PNP), an enzyme critical in the purine salvage pathway. Structurally, it features a deazaguanine core with a 3-thienylmethyl substituent at the 9-position, distinguishing it from natural guanine and related analogs. This modification enhances its binding affinity to PNP, making it a candidate for therapeutic applications in T-cell-mediated disorders, such as autoimmune diseases and transplant rejection . The compound’s molecular formula (C₁₀H₁₀N₄OS) and exact mass (246.0252 g/mol) reflect its hybrid nucleoside-thiophene architecture .
Eigenschaften
CAS-Nummer |
132138-76-2 |
|---|---|
Molekularformel |
C11H10N4OS |
Molekulargewicht |
246.29 g/mol |
IUPAC-Name |
2-amino-7-(thiophen-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H10N4OS/c12-11-14-8-7(3-6-1-2-17-5-6)4-13-9(8)10(16)15-11/h1-2,4-5,13H,3H2,(H3,12,14,15,16) |
InChI-Schlüssel |
QDPMHXUWMPNTEQ-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1CC2=CNC3=C2N=C(NC3=O)N |
Isomerische SMILES |
C1=CSC=C1CC2=CNC3=C2NC(=NC3=O)N |
Kanonische SMILES |
C1=CSC=C1CC2=CNC3=C2NC(=NC3=O)N |
Synonyme |
9-deaza-9-(3-thienylmethyl)guanine |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Related Compounds
The inhibitory potency, solubility, and biological activity of 9-Deaza-9-(3-thienylmethyl)guanine are influenced by its unique structural features. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Findings from Comparative Studies
Substituent Position and Potency :
- The 9-position substitution is critical for PNP inhibition. The 3-thienylmethyl group in this compound confers stronger inhibition compared to the 2-thienylmethyl isomer, likely due to enhanced hydrophobic interactions or steric optimization with the enzyme’s active site .
- The 7-deaza modification (e.g., 7-Deaza-9-(2-thienylmethyl)guanine) reduces potency, suggesting that the nitrogen at position 7 is essential for binding .
Impact of Substituent Chemistry: Aromatic vs. This contrasts with acyclovir, which has high water solubility due to its hydrophilic acyclic side chain .
Mechanistic Divergence :
- Unlike PNP inhibitors, acyclovir relies on viral thymidine kinase for activation, illustrating how structural modifications (e.g., acyclic vs. cyclic sugar moieties) redirect compounds toward distinct therapeutic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


